4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
4-Hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a structurally complex heterocyclic compound featuring a pyridinone core substituted with multiple functional groups. Key structural elements include:
- Hydroxyethyl piperazine moiety: This group is known to enhance solubility and modulate receptor interactions in pharmaceuticals due to its hydrophilic and hydrogen-bonding capabilities .
- Methoxyethyl chain: This alkoxy group could improve pharmacokinetic properties by reducing oxidative metabolism compared to shorter alkyl chains .
- 6-Methyl group on pyridinone: Methyl substituents often stabilize the heterocyclic core and fine-tune electronic effects .
Properties
IUPAC Name |
4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c1-17-16-20(28)21(23(29)26(17)13-15-30-2)22(18-4-6-19(31-3)7-5-18)25-10-8-24(9-11-25)12-14-27/h4-7,16,22,27-28H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHPCXRWZOBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS No. 77279-24-4) is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, which is often associated with central nervous system activity, and a pyridine moiety that may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Significant |
| Compound C | Pseudomonas aeruginosa | Low |
Anticancer Activity
Preliminary studies have suggested that related compounds exhibit anticancer properties. For example, a study on nitrogenous heterocyclic compounds demonstrated potential anticancer effects against various cancer cell lines . Molecular docking studies indicate that these compounds may inhibit key enzymes involved in cancer cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as cholinesterases, which play a role in neurotransmission and are targets for various neurodegenerative diseases.
- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.
Case Studies
A notable study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Piperazine Substitutions
Heterocyclic Core Differences
- Pyridinone vs. Pyridazinones in showed anticancer activity (IC₅₀: 1–10 μM), while pyridazin-3(4H)-ones in demonstrated anti-inflammatory effects (IC₅₀: 11.6 μM) .
Substituent Effects on Pharmacokinetics
- Methoxyethyl vs. Ethoxy () : The methoxyethyl chain in the target compound may offer better metabolic stability than ethoxy groups, which are prone to cytochrome P450-mediated oxidation .
- Methylthio Phenyl vs. Halogenated Aryl () : Unlike halogenated aryl groups (e.g., 3-chloro-5-trifluoromethylpyridinyl in ), the methylthio group provides moderate lipophilicity without the risk of halogen-related toxicity .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, Mannich-type reactions, and coupling strategies. Key steps may include:
- Step 1: Formation of the pyridinone core via cyclization of substituted acrylates or ketoesters under acidic or basic conditions .
- Step 2: Introduction of the piperazine moiety via alkylation or amination reactions, often using 4-(2-hydroxyethyl)piperazine as a starting material .
- Step 3: Functionalization of the 4-(methylthio)phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for isolation. Confirm purity via HPLC (>95%) and NMR spectroscopy .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR: Assign peaks for the pyridinone ring (δ 6.0–7.5 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm), and methylthio group (δ 2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C₂₄H₃₄N₃O₃S: 460.2312) .
- IR Spectroscopy: Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Advanced: How can Design of Experiments (DOE) improve synthesis yield?
DOE can optimize reaction parameters such as:
- Temperature: Vary between 60–100°C for coupling reactions to balance kinetics and side reactions .
- Solvent Polarity: Test DMF vs. THF for piperazine alkylation to enhance nucleophilicity .
- Catalyst Loading: Screen Pd(PPh₃)₄ (0.5–5 mol%) in cross-coupling steps .
Statistical tools (e.g., ANOVA) identify critical factors. For example, a central composite design may reveal optimal conditions at 80°C, 2 mol% catalyst, and DMF solvent, achieving >70% yield .
Advanced: What computational strategies predict biological targets and mechanisms?
- Molecular Docking: Use AutoDock Vina to model interactions with neurotransmitter receptors (e.g., serotonin 5-HT₆ or dopamine D₂) due to the piperazine moiety .
- QSAR Modeling: Correlate substituent effects (e.g., methylthio vs. methoxy groups) with logP and IC₅₀ values using CoMFA or CoMSIA .
- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize targets for in vitro validation .
Basic: Which functional groups dominate reactivity and stability?
- Piperazine Ring: Prone to oxidation; stabilize with nitrogen purging or antioxidants (e.g., BHT) during synthesis .
- Hydroxyethyl Group: Participate in hydrogen bonding with biological targets; modify with protecting groups (e.g., acetyl) during synthesis .
- Methylthio Phenyl: Susceptible to metabolic sulfoxidation; assess stability in liver microsomes .
Advanced: How to resolve contradictions in reported biological activities?
Contradictions may arise from assay conditions (e.g., cell lines, incubation time). Mitigate by:
- Standardized Assays: Replicate enzyme inhibition (e.g., kinase assays) using identical ATP concentrations (1 mM) and incubation times (30 min) .
- Structural Analog Comparison: Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. methylthio derivatives) to isolate substituent effects .
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .
Basic: How to determine solubility and partition coefficient (logP)?
- Experimental logP: Use the shake-flask method (octanol/water phase separation) with HPLC quantification .
- Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C .
- Computational Tools: Predict logP via ChemAxon or ACD/Labs, but validate experimentally due to the compound’s polar groups .
Advanced: Design strategies for analogs with improved pharmacokinetics?
- Bioisosteric Replacement: Replace methylthio with trifluoromethyl to enhance metabolic stability .
- Prodrug Derivatization: Introduce ester groups at the hydroxyethyl moiety to improve oral bioavailability .
- PEGylation: Attach polyethylene glycol chains to the piperazine nitrogen to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
